2-(1-Ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(1-Ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a strained cyclopropane ring conjugated to an ethenyl group. The dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a widely used pinacol boronate, known for its stability and utility in Suzuki-Miyaura cross-coupling reactions . This structure is tailored for applications in medicinal chemistry and materials science, where tunable reactivity and stability are critical.
Properties
Molecular Formula |
C11H19BO2 |
|---|---|
Molecular Weight |
194.08 g/mol |
IUPAC Name |
2-(1-ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H19BO2/c1-6-11(7-8-11)12-13-9(2,3)10(4,5)14-12/h6H,1,7-8H2,2-5H3 |
InChI Key |
BZCZSKPPORXVPG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CC2)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1-ethenylcyclopropyl derivatives with boronic esters under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where 1-ethenylcyclopropyl sulfonates react with boronic esters in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale palladium-catalyzed reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the boron atom.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-boron bonds.
Nucleophiles: Such as organozinc chlorides and stabilized anions, are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various boron-containing derivatives, which can be further utilized in organic synthesis and material science applications.
Scientific Research Applications
2-(1-Ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of new materials with unique properties.
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(1-Ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating various chemical transformations. The cyclopropyl group also contributes to the compound’s reactivity by providing a strained ring system that can undergo ring-opening reactions under specific conditions .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Diversity and Electronic Effects
The reactivity and stability of dioxaborolanes are highly dependent on substituent electronic and steric properties. Below is a comparative analysis of key analogues:
Table 1: Substituent Effects on Dioxaborolane Derivatives
Key Observations :
- Electron-Withdrawing Groups (EWG) : The trifluoromethylphenyl derivative (C₁₆H₂₀BF₃O₂) exhibits enhanced reactivity due to increased boron electrophilicity .
- Steric Effects : Chloro-cyclopropylphenyl (C₁₅H₂₀BClO₂) and trifluoromethylphenyl derivatives show improved stability via steric shielding of the boron center .
- Conjugation : The target compound’s ethenyl group and ethynylphenyl analogue (C₁₄H₁₇BO₂) enable π-conjugation, facilitating sp²-sp³ cross-coupling but with trade-offs in stability .
Insights :
Stability and Reactivity Trade-offs
- Hydrolysis Resistance : Chloro-cyclopropylphenyl (C₁₅H₂₀BClO₂) and trifluoromethylphenyl (C₁₆H₂₀BF₃O₂) derivatives resist hydrolysis due to steric and electronic effects .
- Thermal Stability : Ethynylphenyl (C₁₄H₁₇BO₂) and ethenylcyclopropyl derivatives may decompose under prolonged heating due to unsaturated bond reactivity .
- Catalytic Compatibility : The target compound’s strain and conjugation make it suitable for couplings requiring mild conditions, whereas EWGs (e.g., CF₃) enable harsher reactions .
Biological Activity
2-(1-Ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 2412452-97-0) is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure may confer distinct biological activities that warrant detailed investigation.
- Molecular Formula : C11H19BO2
- Molecular Weight : 194.08 g/mol
- Boiling Point : 203.8 ± 19.0 °C (predicted)
- Density : 0.95 ± 0.1 g/cm³ (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C11H19BO2 |
| Molecular Weight | 194.08 g/mol |
| Boiling Point | 203.8 ± 19.0 °C |
| Density | 0.95 ± 0.1 g/cm³ |
Biological Activity
Research into the biological activity of this compound is limited but suggests several potential mechanisms and effects:
Anticancer Activity
Some studies indicate that boron-containing compounds can exhibit anticancer properties through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth by disrupting cellular signaling pathways.
For example, a study on related boron compounds showed significant inhibition of cell proliferation in various cancer cell lines, suggesting that the dioxaborolane structure may enhance these effects due to its ability to interact with biological molecules.
Antimicrobial Properties
Boronic acids and their derivatives have been studied for their antimicrobial activities. The presence of the dioxaborolane moiety may contribute to:
- Disruption of bacterial cell wall synthesis.
- Inhibition of specific enzyme activities crucial for bacterial survival.
A comparative analysis with other boron compounds demonstrated that modifications to the boron structure can significantly affect antimicrobial potency.
Case Studies
- Study on Anticancer Activity : A recent investigation into the effects of various dioxaborolanes on cancer cell lines revealed that compounds with similar structures to 2-(1-ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited up to 70% inhibition of cell growth in vitro.
- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of boron compounds against Escherichia coli and Staphylococcus aureus, derivatives similar to this compound showed notable activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
The biological activity of this compound can be attributed to several proposed mechanisms:
- Boron Interaction : Boron has a unique ability to form stable complexes with biological molecules such as nucleic acids and proteins, potentially altering their function.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that boron compounds may induce oxidative stress in cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
